1-Methylpyrrole-2-carboxaldehyde (also known as N-Methyl-2-pyrrolecarboxaldehyde) is a heterocyclic organic compound. It contains a five-membered aromatic ring with one nitrogen atom (pyrrole) and a formyl group (CHO) attached at the second carbon position, with a methyl group (CH3) attached to the nitrogen atom [].
This compound is of interest in scientific research due to the presence of the pyrrole ring, which is a common functional group found in many biologically important molecules, such as chlorophyll and heme [].
The key feature of 1-Methylpyrrole-2-carboxaldehyde is the five-membered aromatic pyrrole ring. The aromatic character arises from the delocalization of electrons within the ring due to the presence of four π-electrons contributed by the nitrogen atom and the double bonds. This delocalization contributes to the stability of the molecule.
Another notable aspect is the presence of the formyl group (CHO) attached at the second carbon position. This functional group can participate in various condensation reactions, making it useful as a building block in organic synthesis [].
The formyl group can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxycarbonyl products.
The formyl group can be reduced to a primary alcohol group (CH2OH) under appropriate conditions.
Due to the electron-withdrawing nature of the formyl group, the pyrrole ring might be slightly deactivated towards electrophilic aromatic substitution compared to unsubstituted pyrrole.
Some physical and chemical properties of 1-Methylpyrrole-2-carboxaldehyde are available:
Irritant